molecular formula C12H5F4IN2O2 B1660435 2,3,5-trifluoro-N-(2-fluoro-4-iodophenyl)-6-nitroaniline CAS No. 765962-71-8

2,3,5-trifluoro-N-(2-fluoro-4-iodophenyl)-6-nitroaniline

Cat. No.: B1660435
CAS No.: 765962-71-8
M. Wt: 412.08
InChI Key: VMEFGWLJZYYWJN-UHFFFAOYSA-N
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Description

2,3,5-trifluoro-N-(2-fluoro-4-iodophenyl)-6-nitroaniline is a useful research compound. Its molecular formula is C12H5F4IN2O2 and its molecular weight is 412.08. The purity is usually 95%.
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Properties

CAS No.

765962-71-8

Molecular Formula

C12H5F4IN2O2

Molecular Weight

412.08

IUPAC Name

2,3,5-trifluoro-N-(2-fluoro-4-iodophenyl)-6-nitroaniline

InChI

InChI=1S/C12H5F4IN2O2/c13-6-3-5(17)1-2-9(6)18-11-10(16)7(14)4-8(15)12(11)19(20)21/h1-4,18H

InChI Key

VMEFGWLJZYYWJN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C(=CC(=C2F)F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C(=CC(=C2F)F)F)[N+](=O)[O-]

765962-71-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.0 M lithium hexa methyl disilazide (LiN(SiMe3)2) “LHMDS” (15.37 mL, 15.37 mmol) was slowly added to a stirred solution of 2-fluoro-4-iodoaniline (3.64 g, 15.37 mmol) in dry THF (100 mL) under nitrogen at −78° C. and stirring continued at −78° C. for another hour. 2,3,4,6-Tetrafluoronitrobenzene was added, and the reaction mixture was allowed to warm to room temperature and stirring continued for another 16 hours. Ethyl acetate (200 mL) was added and the organic phase was washed with water, dried over sodium sulfate and further purified by column chromatography to provide the product as a yellow solid (3.75 g, 59.24%). M−H+: 410.9. 1H NMR (DMSO, 300 MHz): 6.85 (t, 1H); 7.38 (d, 1H); 7.62 (m, 2H); 8.78 (s, 1H).
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3.64 g
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100 mL
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200 mL
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Yield
59.24%

Synthesis routes and methods II

Procedure details

A stirred solution of 2-fluoro-4-iodoaniline (3.64 gm, 15.37 mmol) in dry THF (100 ml) under nitrogen was cooled to −78° C. and a solution of 1.0 M lithium hexa methyl disilazide (LiN(SiMe3)2) “LHMDS” (15.37 ml, 15.37 mmol) was added slowly. This reaction mixture was kept stirring at −78° C. for another hour and then 2,3,4,6-tetrafluoronitrobenzene was added. The reaction mixture was allowed to warm to room temperature and stirring continued for another 16 hours. Ethyl acetate (200 ml) was added to the reaction mixture and was washed with water. Organic layer was dried over sodium sulfate and further purified by column chromatography to provide yellow solid (3.75 gm, yield: 59.24%). M−H+: 410.9. 1H NMR (DMSO, 300 MHz): 6.85 (t, 1H); 7.38 (d, 1H); 7.62 (m, 2H); 8.78 (s, 1H).
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3.64 g
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100 mL
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200 mL
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Yield
59.24%

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-4-iodoaniline (1.0 g, 4.21 mmol) in THF (20 mL) was dropwise added LHMDS solution (5.1 mL, 5.1 mmol, 1 M in THF) at −78° C. After stirring at −78° C. for 30 min, a solution of 2,3,4,6-tetrafluoronitrobenzene (0.823 g, 4.21 mmol) in THF (5 mL) was added drop wise into the reaction mixture, which was slowly warmed to room temperature and stirred for 16 h. After completion (as indicated by TLC), the reaction mixture was quenched with water and extracted with ether. The organic layer was dried over anhydrous Na2SO4 and concentrated. The crude residue was triturated with hexane to yield 2,3,5-trifluoro-N-(2-fluoro-4-iodophenyl)-6-nitrobenzenamine (0.748 g). 1H-NMR (400 MHz, CDCl3): δ 6.71-6.76 (2H, m), 7.40 (1H, d, J=8.8), 7.46 (1H, d, J=10), 7.69 (1H, s).
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1 g
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5.1 mL
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0.823 g
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5 mL
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20 mL
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solvent
Reaction Step Four

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